BENGHE Foundational & Exploratory

Check Availability & Pricing

In-depth Technical Guide: PBF-509
Pharmacokinetics and Pharmacodynamics In
Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PBF-509

Cat. No.: B1574666

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBF-509 (also known as taminadenant or NIR178) is an orally bioavailable, potent, and
selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor
microenvironment, high levels of adenosine suppress the anti-tumor immune response by
activating A2AR on T lymphocytes.[1][3] By blocking this interaction, PBF-509 aims to reverse
this immunosuppression and reactivate a T-cell-mediated attack on cancer cells.[1] This
technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and
pharmacodynamics (PD) of PBF-509, compiled from key preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of PBF-509 has been characterized in both preclinical rodent
models and in human clinical trials, demonstrating its suitability for oral administration.

Human Pharmacokinetics

A Phase I/Ib clinical trial (NCT02403193) in patients with advanced non-small cell lung cancer
(NSCLC) provides the most comprehensive human pharmacokinetic data for PBF-509.[1][3]
Following a single oral dose, taminadenant was rapidly absorbed, with the maximum plasma
concentration (Cmax) reached between 0.5 and 3 hours.[1][3] Systemic exposure, as
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measured by Cmax and the area under the plasma concentration-time curve (AUC), increased
in a more-than-proportional manner with escalating doses from 80 mg to 640 mg, for both
single and multiple doses.[1][3]

Repeated twice-daily dosing led to a moderate drug accumulation of approximately 3-fold after
one week.[1] The effective half-life at steady-state was observed to range from 7 to 61 hours
across the different dose levels.[1] The apparent volume of distribution (Vd/F) was large,
ranging from 114 to 1522 L, suggesting extensive distribution of PBF-509 into extravascular
tissues.[1]

Table 1: Human Pharmacokinetic Parameters of PBF-509 (Taminadenant) in NSCLC Patients

Parameter Value Reference

Time to Maximum
] 0.5 -3 hours [11[3]
Concentration (Tmax)

_ _ More than proportional
Dose Proportionality (Cmax &

increase with dose (80-640 [1][3]
AUC)

mg)
Accumulation (multiple doses) ~3-fold after 1 week [1]
Effective Half-life (t%2) at

7 - 61 hours [1]
Steady State
Apparent Volume of

114 - 1522 L [1]

Distribution (Vd/F)

Note: Data is derived from the Phase I/Ib clinical trial NCT02403193.[1][3]

Preclinical Pharmacokinetics

While a dedicated preclinical pharmacokinetic study with full parameters (Cmax, Tmax, AUC)
for oral administration in rodents was not identified in the searched literature, the oral activity
observed in pharmacodynamic studies in rats suggests adequate bioavailability to elicit a
biological response.[4]
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Pharmacodynamics

The pharmacodynamic effects of PBF-509 have been evaluated in both preclinical models,
primarily in the context of movement disorders which also rely on A2A receptor antagonism,
and in clinical oncology settings.

Mechanism of Action and Receptor Engagement

PBF-509 is a non-xanthine derivative that acts as a potent and selective A2A receptor
antagonist with a Ki value of 12 nM.[2] The primary mechanism of action involves the blockade
of adenosine-mediated signaling, which leads to an accumulation of cyclic adenosine
monophosphate (CAMP) and subsequent downstream immunosuppressive effects.[1][3] In
vitro, PBF-509 has been shown to effectively antagonize A2AR agonist-mediated cCAMP

accumulation.[1][4]
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Administer Haloperidol (1.0 mg/kg, s.c.)

:

Administer PBF-509 (3, 10, or 30 mg/kg, p.o.)

or Vehicle

Measure time in cataleptic position
at 15, 30, and 60 min post-PBF-509

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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